(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol

Beta-Adrenergic Receptor Stereoselectivity Radioligand Binding

The target compound, (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol (CAS 4199-09-1), is the optically pure (S)-enantiomer of the well-known β-adrenoceptor antagonist propranolol, commonly referred to as levopropranolol. As the eutomer of the racemate, it represents the therapeutically active stereoisomer responsible for the majority of β-adrenergic receptor blockade.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 4199-09-1
Cat. No. B1617105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
CAS4199-09-1
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m0/s1
InChIKeyAQHHHDLHHXJYJD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality (S)-Propranolol (CAS 4199-09-1) for Stereochemically Controlled Research


The target compound, (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol (CAS 4199-09-1), is the optically pure (S)-enantiomer of the well-known β-adrenoceptor antagonist propranolol, commonly referred to as levopropranolol. As the eutomer of the racemate, it represents the therapeutically active stereoisomer responsible for the majority of β-adrenergic receptor blockade [1]. Unlike the racemic mixture, which contains a 1:1 ratio of (R)- and (S)-enantiomers, this single-enantiomer form eliminates the pharmacokinetic and pharmacodynamic variability introduced by the essentially inactive (R)-distomer [2].

Why Racemic Propranolol or the (R)-Enantiomer Cannot Replace (2S)-Propranolol in Quantitative Research


Interchanging the (S)-enantiomer with racemic (R,S)-propranolol introduces a confounding variable: the presence of the (R)-distomer, which exhibits markedly different receptor binding, metabolic clearance, and distinct off-target effects such as inhibition of thyroxine-to-triiodothyronine conversion [1][2]. Similarly, using the pure (R)-enantiomer entirely misses the β-adrenoceptor blockade that defines the pharmacological action of this drug class. Consequently, procurement of the stereochemically defined (S)-propranolol is mandatory for experiments requiring a pure β-blockade signal, accurate dose-response relationships, or investigations into enantioselective physiology.

Quantitative Head-to-Head Evidence for (S)-Propranolol (CAS 4199-09-1) Differentiation


Beta-Adrenoceptor Binding Affinity: 100-Fold Stereoselectivity Advantage

The (S)-enantiomer exhibits approximately 100-fold higher affinity for β-adrenergic receptors than the (R)-enantiomer. While the racemate is a 1:1 mixture, the (S)-form is the exclusive driver of β-blockade at therapeutic concentrations [1]. This stereoselectivity is confirmed across β1, β2, and β3 subtypes, with log Kd values for (S)-propranolol of -8.16 (β1), -9.08 (β2), and -6.93 (β3) reported via radioligand displacement [2].

Beta-Adrenergic Receptor Stereoselectivity Radioligand Binding Enantiomer Potency

Human Pharmacokinetic Stereoselectivity: (S)-Propranolol Exhibits Significantly Lower Clearance

Following a single 40 mg oral dose of racemic propranolol, the (S)-enantiomer displays substantially lower clearance than the (R)-enantiomer, leading to higher systemic exposure. Specifically, mean clearance of (S)-propranolol was 61 mL/min/kg versus 110 mL/min/kg for (R)-propranolol (ratio 0.55). The resulting AUC(S)/AUC(R) ratio was 1.77 (P < 0.05), and Cmax(S)/Cmax(R) ratio was 1.57 (P < 0.01) [1]. At steady state, the AUC ratio remained 1.52 (P < 0.01) in favor of the (S)-enantiomer [1]. This stereoselective first-pass metabolism is consistent with FDA labeling data showing S(-)-concentrations exceeding R(+)-concentrations by 40-90% after oral racemic dosing [2].

Enantioselective Pharmacokinetics Clearance AUC Ratio First-Pass Metabolism

Clinical Beta-Blockade: Half-Dose Optically Pure (S)-Propranolol Matches Full-Dose Racemate

In a randomized, double-blind crossover study, 20 mg t.i.d. optically pure (S)-propranolol produced identical reductions in exercise heart rate (-14%, p < 0.01) and rate-pressure product (-19%, p < 0.01) compared to 40 mg t.i.d. racemic (R,S)-propranolol. The plasma concentrations of (S)-propranolol did not differ significantly between the two treatment arms at steady state, confirming that the entire β-blocking effect of the racemate resides in the (S)-enantiomer [1].

Hemodynamics Exercise Testing Dose-Reduction Strategy Beta-Blockade Efficacy

Differential Inhibition of Thyroid Hormone Conversion: A Property Unique to (R)-Propranolol

The racemic mixture (R,S)-propranolol significantly reduced the T3/T4 ratio by -25% (p < 0.01), indicating inhibition of peripheral thyroxine-to-triiodothyronine conversion. In marked contrast, optically pure (S)-propranolol at an equipotent β-blocking dose had no effect on the T3/T4 ratio. This demonstrates that thyroid hormone interference is exclusively mediated by the (R)-enantiomer [1]. The same conclusion was drawn in a broader review of stereoselective properties, confirming that only (R)-propranolol inhibits thyroxine conversion [2].

Thyroxine (T4) Triiodothyronine (T3) Peripheral Deiodination Metabolic Side Effects

Stereoselective Peripheral Vascular Effects: (R)-Propranolol Increases Forearm Blood Flow, (S)-Propranolol Does Not

Intra-arterial infusion of the enantiomers in healthy subjects revealed a stereoselective vascular effect: only (R)-propranolol caused a significant increase in forearm blood flow (FBF) of +21% (p < 0.05), while (S)-propranolol had no direct effect on peripheral arteries [1]. Both enantiomers are thus functionally distinct in the vasculature, with (S)-propranolol providing pure β-adrenoceptor blockade without the vasodilatory action of the (R)-distomer.

Vascular Reactivity Forearm Blood Flow Plethysmography Peripheral Arteries

High-Impact Research and Industrial Applications of (2S)-Propranolol (CAS 4199-09-1)


Enantioselective Pharmacokinetic and Drug-Drug Interaction Studies

The pronounced stereoselectivity in clearance (61 vs. 110 mL/min/kg for the (R)-form) and the resulting 1.77-fold AUC ratio make pure (S)-propranolol an ideal probe substrate for investigating stereoselective hepatic metabolism and CYP450-mediated drug interactions [1]. Using the pure enantiomer eliminates the confounding presence of the rapidly cleared (R)-enantiomer, enabling unambiguous pharmacokinetic modeling.

Endocrine Research Requiring Intact Thyroid Hormone Homeostasis

Since racemic propranolol suppresses T3 production by 25% via (R)-enantiomer-mediated inhibition of peripheral deiodination, studies examining the interplay between β-adrenoceptor blockade and thyroid function necessitate the pure (S)-enantiomer [2]. This avoids the endocrinological noise introduced by the (R)-distomer and allows clean interpretation of β-blockade-specific effects on the hypothalamic-pituitary-thyroid axis.

Isolated β-Adrenoceptor Pharmacology and Receptor Binding Assays

With approximately 100-fold higher β-receptor affinity than the (R)-enantiomer, pure (S)-propranolol serves as the definitive active reference standard in competitive binding and functional assays [3]. Its use ensures that measured IC50, Ki, or Kd values reflect true receptor pharmacology rather than an artifact of partial agonist activity or non-specific binding contributed by the inactive distomer.

Cardiovascular Research Demanding Pure β-Blockade Without Direct Vascular Effects

The stereoselective vascular study demonstrated that only (R)-propranolol increases forearm blood flow (+21%), while (S)-propranolol is hemodynamically silent at the peripheral artery level [4]. Researchers investigating the effects of β-blockade on vascular resistance, endothelial function, or baroreflex sensitivity should therefore employ pure (S)-propranolol to avoid the direct vasodilatory artifact introduced by the (R)-enantiomer.

Quote Request

Request a Quote for (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.